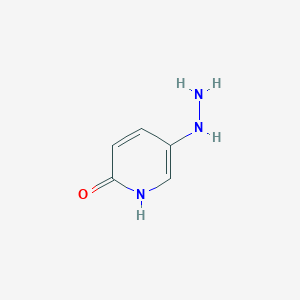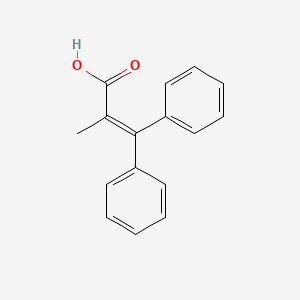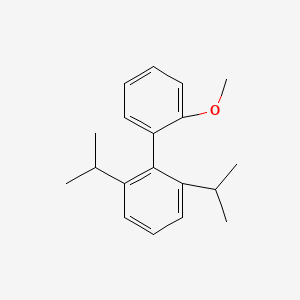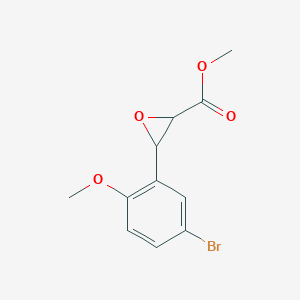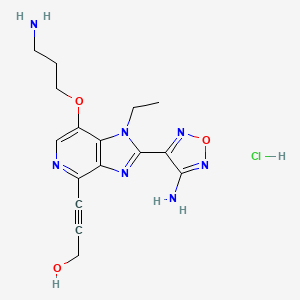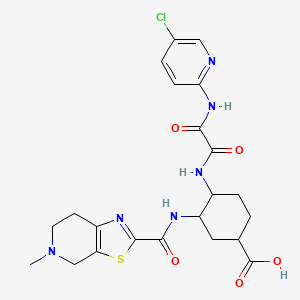
Edoxaban 4-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Edoxaban 4-Carboxylic Acid is a derivative of Edoxaban, a novel oral anticoagulant used to prevent stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa, a key protein in the coagulation cascade . This compound is crucial in the pharmaceutical industry for its role in the synthesis and development of anticoagulant drugs.
Méthodes De Préparation
The preparation of Edoxaban 4-Carboxylic Acid involves several synthetic routes and reaction conditions. One common method includes the condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . Another method involves reacting a compound with acyl chloride in an organic solvent under the action of alkali . These processes are designed to be cost-effective, environmentally friendly, and suitable for commercial-scale production.
Analyse Des Réactions Chimiques
Edoxaban 4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule
Common reagents used in these reactions include thionyl chloride for converting carboxylic acids into acid chlorides and strong acids like HCl or H₂SO₄ to enhance reactivity . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Edoxaban 4-Carboxylic Acid has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anticoagulant drugs.
Biology: The compound is studied for its interactions with biological molecules and its role in inhibiting Factor Xa.
Medicine: It is crucial in developing anticoagulant therapies for preventing stroke and systemic embolism.
Industry: The compound is used in large-scale production processes for pharmaceutical drugs
Mécanisme D'action
Edoxaban 4-Carboxylic Acid exerts its effects by inhibiting Factor Xa, a serine protease responsible for the generation of thrombin . By binding directly to the active site of Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, reducing the risk of clot formation.
Comparaison Avec Des Composés Similaires
Edoxaban 4-Carboxylic Acid can be compared with other similar compounds such as:
Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.
Apixaban: Also a direct Factor Xa inhibitor used for anticoagulation.
Dabigatran: A direct thrombin inhibitor with a different target in the coagulation cascade.
The uniqueness of this compound lies in its specific binding affinity and selectivity for Factor Xa, making it a valuable compound in anticoagulant therapy.
Propriétés
IUPAC Name |
4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMJNYAASVNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
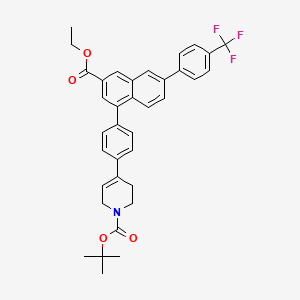

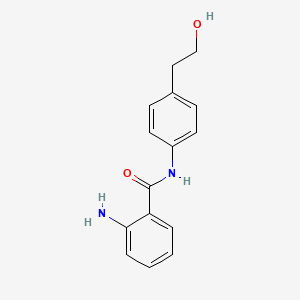
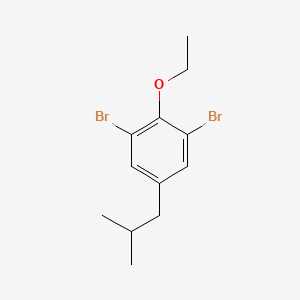
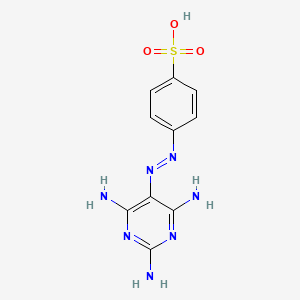
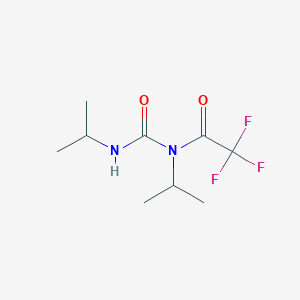

![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)

